molecular formula C18H21N3O3S B6498064 4-[4-(methylsulfanyl)phenyl]-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941980-34-3

4-[4-(methylsulfanyl)phenyl]-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B6498064
CAS No.: 941980-34-3
M. Wt: 359.4 g/mol
InChI Key: ZXGHKWGZOHUMQO-UHFFFAOYSA-N
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Description

4-[4-(methylsulfanyl)phenyl]-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound It belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(methylsulfanyl)phenyl]-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves multiple steps

Industrial Production Methods: Industrial production of this compound may employ large-scale organic synthesis techniques, involving controlled reaction conditions such as temperature, pressure, and use of catalysts to ensure high yield and purity. Purification often involves crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The sulfur atom in the methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to modify the pyrrolo[3,4-d]pyrimidine ring or other functional groups.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the phenyl ring or pyrimidine core.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

  • Reducing Agents: Sodium borohydride or lithium aluminium hydride for reduction.

  • Catalysts: Palladium or platinum catalysts for various catalytic reactions.

Major Products Formed:

  • Sulfoxides/Sulfones: From oxidation of the methylsulfanyl group.

  • Reduced Derivatives: From reduction of the pyrrolopyrimidine core or other functional groups.

Scientific Research Applications

  • Chemistry: As a reagent or intermediate in the synthesis of more complex molecules.

  • Biology: Potential use as a bioactive molecule in studies related to cell signaling or enzymatic pathways.

  • Medicine: Exploration of its pharmacological properties for developing new therapeutics.

  • Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and thereby influencing cellular pathways. The detailed mechanism would require experimental studies to elucidate.

Comparison with Similar Compounds

Compared to other pyrrolopyrimidines, 4-[4-(methylsulfanyl)phenyl]-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione stands out due to its unique combination of functional groups. Similar compounds might include:

  • 4-[4-(methoxy)phenyl]-6-(methoxymethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione: : Differing by having a methoxy group instead of a methylsulfanyl group.

  • 4-[4-(hydroxy)phenyl]-6-(hydroxymethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione: : Differing by having a hydroxy group instead of a methylsulfanyl group.

Properties

IUPAC Name

4-(4-methylsulfanylphenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-25-13-6-4-11(5-7-13)16-15-14(19-18(23)20-16)10-21(17(15)22)9-12-3-2-8-24-12/h4-7,12,16H,2-3,8-10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGHKWGZOHUMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4CCCO4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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